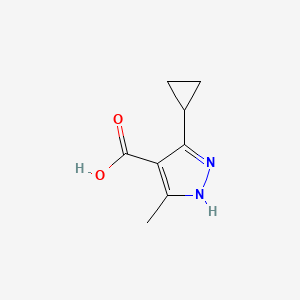
5-Cyclopropyl-3-methyl-1H-pyrazole-4-carboxylic acid
Vue d'ensemble
Description
5-Cyclopropyl-3-methyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound with the molecular formula C8H10N2O2. It is part of the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry . This compound features a cyclopropyl group, a methyl group, and a carboxylic acid functional group attached to a pyrazole ring, making it a unique and interesting molecule for various scientific studies.
Mécanisme D'action
Target of Action
Similar compounds have been known to target the respiratory system .
Mode of Action
Related compounds have shown to inhibit succinate dehydrogenase, a complex ii in the mitochondrial respiration chain .
Biochemical Pathways
Inhibition of succinate dehydrogenase, as seen in related compounds, can disrupt the mitochondrial respiration chain, affecting energy production within the cell .
Pharmacokinetics
Related compounds have shown extensive metabolism at numerous positions within the molecule, including ring oxidation and conjugation with glutathione, ring opening, n-demethylation, and alkyl side-chain hydroxylation, followed by oxidation to carboxylic acids .
Result of Action
The inhibition of succinate dehydrogenase, as seen in related compounds, can disrupt energy production within the cell, potentially leading to cell death .
Analyse Biochimique
Biochemical Properties
5-Cyclopropyl-3-methyl-1H-pyrazole-4-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in metabolic pathways, such as D-amino acid oxidase (DAO), which is responsible for the oxidative deamination of D-amino acids . The interaction between this compound and DAO results in the inhibition of the enzyme’s activity, thereby affecting the metabolic processes that rely on DAO.
Additionally, this compound has been observed to form hydrogen bonds with proteins, which can influence the protein’s structure and function. The compound’s ability to participate in hydrogen bonding is attributed to the presence of the carboxylic acid group, which can donate and accept hydrogen bonds .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of D-amino acid oxidase by this compound leads to a reduction in oxidative stress within cells, as the enzyme is involved in the production of reactive oxygen species . This reduction in oxidative stress can have downstream effects on cell signaling pathways that are sensitive to changes in the cellular redox state.
Furthermore, this compound has been shown to modulate gene expression by interacting with transcription factors and other regulatory proteins. This modulation can result in changes in the expression levels of genes involved in various cellular processes, including metabolism, cell growth, and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. One of the primary mechanisms is the binding of the compound to the active site of D-amino acid oxidase, leading to the inhibition of the enzyme’s activity . This binding is facilitated by the formation of hydrogen bonds and hydrophobic interactions between the compound and the enzyme’s active site residues.
In addition to enzyme inhibition, this compound can also interact with other biomolecules, such as transcription factors, to influence gene expression. The compound’s ability to form hydrogen bonds and participate in hydrophobic interactions allows it to bind to specific regions of these proteins, thereby modulating their activity and, consequently, the expression of target genes .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. In vitro studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . The compound’s stability can be influenced by factors such as pH, temperature, and the presence of other reactive species.
Long-term exposure to this compound has been observed to result in sustained inhibition of D-amino acid oxidase activity, leading to prolonged reductions in oxidative stress and alterations in cellular metabolism . These effects can have significant implications for the study of chronic conditions and the development of therapeutic interventions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of the compound can effectively inhibit D-amino acid oxidase activity without causing significant adverse effects . Higher doses of the compound have been associated with toxic effects, including liver and kidney damage, due to the accumulation of the compound and its metabolites in these organs .
Threshold effects have also been observed, where a minimum effective dose is required to achieve the desired biochemical and cellular effects. Beyond this threshold, increasing the dosage does not proportionally enhance the effects but rather increases the risk of toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with D-amino acid oxidase. The inhibition of this enzyme by the compound affects the catabolism of D-amino acids, leading to changes in the levels of these amino acids and their metabolites . This can result in alterations in metabolic flux and the accumulation of specific metabolites, which can have downstream effects on cellular function and overall metabolism.
Additionally, this compound may interact with other enzymes and cofactors involved in related metabolic pathways, further influencing the metabolic landscape of the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound has been shown to be taken up by cells through active transport mechanisms, involving transporters that recognize the carboxylic acid group . Once inside the cell, the compound can bind to intracellular proteins, influencing its localization and accumulation.
The distribution of this compound within tissues is also influenced by its interactions with plasma proteins, which can affect its bioavailability and clearance from the body .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. The compound has been observed to localize to specific cellular compartments, such as the cytoplasm and mitochondria, where it can exert its effects on enzyme activity and cellular metabolism . Targeting signals and post-translational modifications may play a role in directing the compound to these compartments, ensuring its proper localization and function.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropyl-3-methyl-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclopropyl hydrazine with 3-methyl-2-butanone, followed by oxidation to form the desired pyrazole ring . The reaction conditions often include the use of a strong acid or base as a catalyst and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound can be achieved through a one-pot synthesis method, which involves the condensation of cyclopropyl hydrazine with a suitable ketone, followed by oxidation. This method is advantageous due to its simplicity and high yield . The use of continuous flow reactors can further enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Cyclopropyl-3-methyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrazoles, alcohols, and oxidized derivatives, which can be further utilized in different chemical syntheses .
Applications De Recherche Scientifique
5-Cyclopropyl-3-methyl-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-1H-pyrazole-4-carboxylic acid: Similar structure but lacks the cyclopropyl group.
5-Cyclopropyl-3-(4-methyl-3-pentenyl)-1H-pyrazole-4-carboxylic acid: Contains an additional alkyl group.
3-Aminopyrazole-4-carboxylic acid: Contains an amino group instead of a methyl group.
Uniqueness
5-Cyclopropyl-3-methyl-1H-pyrazole-4-carboxylic acid is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for the synthesis of novel heterocyclic systems and for exploring new biological activities .
Propriétés
IUPAC Name |
3-cyclopropyl-5-methyl-1H-pyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-4-6(8(11)12)7(10-9-4)5-2-3-5/h5H,2-3H2,1H3,(H,9,10)(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQFIMTQDCFPQEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C2CC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001209940 | |
| Record name | 1H-Pyrazole-4-carboxylic acid, 3-cyclopropyl-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001209940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1287752-79-7 | |
| Record name | 1H-Pyrazole-4-carboxylic acid, 3-cyclopropyl-5-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1287752-79-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole-4-carboxylic acid, 3-cyclopropyl-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001209940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


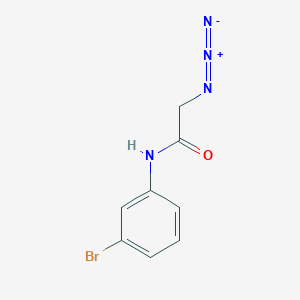


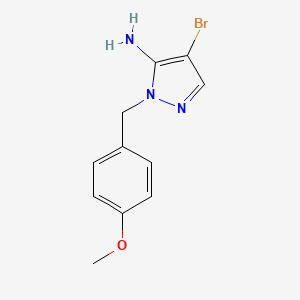
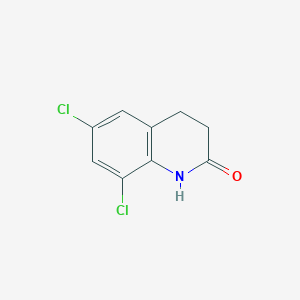
![3-[3-(Aminomethyl)phenyl]-1,3-oxazinan-2-one](/img/structure/B3033890.png)
![(3aR,6aS)-rel-tert-Butyl 4,6-dioxohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B3033891.png)
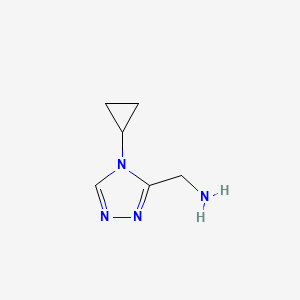
![(1R,4R)-2-[(3-chlorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B3033893.png)
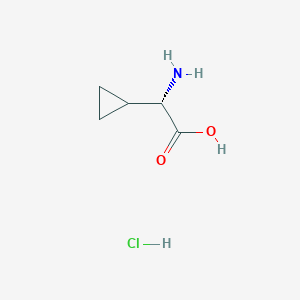
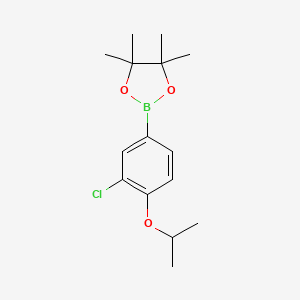
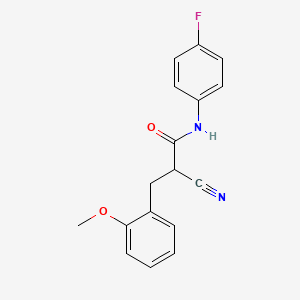
![3-Azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride](/img/structure/B3033903.png)

